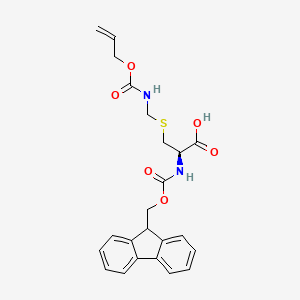

Fmoc-s-allyloxy-amidomethyl-d-cysteine

Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Biology and Medicinal Chemistry

The 20 proteinogenic, or canonical, amino acids provide the fundamental alphabet for natural protein synthesis. However, the expansion of this alphabet to include non-canonical amino acids (ncAAs) has revolutionized chemical biology and drug discovery. rsc.orgnih.gov By moving beyond nature's toolkit, scientists can introduce novel chemical functionalities, structural constraints, and metabolic properties into peptides and proteins.

The incorporation of ncAAs allows for the creation of peptides with enhanced therapeutic profiles, such as increased resistance to proteolytic degradation, improved conformational stability, and altered receptor-binding affinities. ntu.edu.sg Furthermore, ncAAs can serve as unique chemical handles for site-specific protein modification, enabling the attachment of fluorophores, drug payloads, or other molecular probes through bioorthogonal chemistry. This precise control over molecular structure and function provides unparalleled opportunities for probing biological systems and designing next-generation biotherapeutics. nih.gov

The Role of Cysteine Derivatives as Orthogonal Building Blocks in Bioconjugation and Peptide Synthesis

Cysteine holds a special place in peptide and protein chemistry due to the unique reactivity of its thiol (-SH) side chain. ucl.ac.ukresearchgate.net The nucleophilic nature of the thiol group makes it a prime target for selective chemical modification, a process central to bioconjugation. nih.gov However, this high reactivity also presents a challenge during peptide synthesis, as the thiol group is susceptible to undesired side reactions like oxidation and alkylation. researchgate.net Consequently, the thiol group must be masked with a protecting group throughout the synthesis process. The development of a diverse arsenal (B13267) of cysteine derivatives, each with a specific thiol protecting group, has been critical for the synthesis of complex, cysteine-containing peptides. bachem.comscispace.com

To prevent unwanted side reactions and to direct the formation of specific disulfide bonds, a wide variety of thiol protecting groups have been developed. These groups are broadly classified based on their chemical lability and the conditions required for their removal. rsc.org A successful protecting group must be stable during the iterative steps of peptide chain elongation but readily cleavable at the desired stage without damaging the peptide. researchgate.netsigmaaldrich.com

Commonly used protecting groups in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) include:

Trityl (Trt): This is a highly popular, acid-labile group that is typically removed during the final trifluoroacetic acid (TFA) cleavage from the resin. sigmaaldrich.comnih.gov Its bulkiness can also help reduce racemization at the cysteine residue during coupling.

Acetamidomethyl (Acm): The Acm group is stable to standard TFA cleavage conditions and requires a separate deprotection step, often involving treatment with mercury(II) acetate (B1210297) or iodine. bachem.comnih.gov This stability makes it an excellent orthogonal protecting group for the regioselective formation of multiple disulfide bonds. d-nb.info

tert-Butyl (tBu): This group is also stable to TFA and requires specific, often harsh, conditions for removal, providing another layer of orthogonality. nih.gov

4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than Trt and can be selectively removed on-resin using a dilute solution of TFA (e.g., 1-2%), leaving other acid-labile groups intact. peptide.comnih.gov This property is highly valuable for on-resin modification of the cysteine side chain. peptide.com

| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonality Profile |

|---|---|---|---|

| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Not orthogonal to other TFA-labile groups (e.g., tBu, Boc) |

| Acetamidomethyl | Acm | Hg(OAc)₂ or I₂ | Orthogonal to acid- and base-labile groups |

| tert-Butyl | tBu | Hg(OAc)₂ or strong acid conditions | Orthogonal to standard TFA and base cleavage |

| 4-Methoxytrityl | Mmt | Dilute TFA (1-2%) in DCM | Orthogonal to standard TFA, base, and Acm cleavage conditions |

| allyloxy-amidomethyl | AOM | Palladium(0) catalysis | Orthogonal to acid, base, and oxidative cleavage conditions |

The concept of orthogonality is fundamental to the synthesis of complex molecules. In peptide chemistry, an orthogonal protecting group strategy involves the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical mechanism without affecting the others. biosynth.com For instance, the base-labile Fmoc group, acid-labile side-chain groups (like tert-butyl), and a palladium-labile group (like Allyl) form an orthogonal set.

This strategy offers precise control over the synthetic process. For peptides with multiple cysteines, using different orthogonal protecting groups (e.g., Cys(Acm) and Cys(Mmt)) allows for the stepwise and regioselective formation of distinct disulfide bonds. rsc.orgd-nb.info Furthermore, the selective deprotection of a single cysteine residue while the peptide is still attached to the solid-phase support opens up possibilities for on-resin modifications, such as cyclization, branching, or the attachment of labels and cargo molecules for bioconjugation applications. sigmaaldrich.comacs.orgnih.gov

The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS) for Complex Molecule Assembly

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the way peptides are made. The Fmoc/tBu strategy is now the most widely used approach for SPPS. nih.gov In this method, the peptide is assembled step-by-step while anchored to an insoluble polymer resin. The Nα-amino group of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

The synthesis cycle involves:

Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to liberate the N-terminal amine.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, extending the peptide chain.

Washing: Excess reagents are washed away, simplifying purification.

This cycle is repeated until the desired sequence is assembled. The side chains of reactive amino acids are protected with acid-labile groups (e.g., tBu, Trt, Boc), which remain intact during the base-mediated Fmoc removal steps. This orthogonality between the temporary Nα-protection and the permanent side-chain protection is a key advantage of the Fmoc strategy. nih.gov The final step involves cleavage of the peptide from the resin and removal of all side-chain protecting groups simultaneously using a strong acid cocktail, typically containing TFA. thermofisher.comsigmaaldrich.com The mild conditions used for Fmoc removal make this strategy compatible with a wide range of sensitive and modified amino acids, facilitating the assembly of highly complex and fragile molecules.

Rationale for the Specific Design of Fmoc-s-allyloxy-amidomethyl-D-cysteine as a Research Tool

The design of this compound is a deliberate integration of three strategic elements to create a highly specialized building block.

Fmoc Group: This ensures compatibility with the most common and versatile SPPS methodology, allowing for its straightforward incorporation into peptide sequences.

s-allyloxy-amidomethyl Group: This thiol protecting group belongs to the family of allyl-based protecting groups. Its key feature is its unique cleavage condition: it is removed by palladium(0)-catalyzed allylic cleavage in the presence of a nucleophilic scavenger. researchgate.net This deprotection mechanism is orthogonal to the acidic and basic conditions used to remove virtually all other common protecting groups in Fmoc-SPPS. This provides an exclusive chemical handle that can be addressed at any point during or after synthesis without disturbing the rest of the molecule.

D-cysteine Stereochemistry: The incorporation of a D-amino acid provides specific, desirable properties to the final peptide, as detailed below.

This specific combination creates a powerful tool for advanced peptide design, enabling the synthesis of peptides with enhanced stability and a uniquely addressable site for selective modification.

While the vast majority of amino acids in nature are in the L-configuration, the incorporation of D-amino acids into synthetic peptides offers significant advantages. Peptides containing D-amino acids are often highly resistant to degradation by proteases, the natural enzymes that break down peptides and proteins. This increased metabolic stability can dramatically prolong the half-life of a peptide therapeutic in vivo.

Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, or disrupt undesirable aggregation (e.g., amyloid formation). mdpi.com This control over conformation can be crucial for optimizing a peptide's biological activity and binding affinity to its target. Synthetic methodologies, particularly SPPS, readily accommodate the integration of D-amino acids, allowing chemists to precisely control the stereochemistry at any position along the peptide backbone. ntu.edu.sg The use of this compound, therefore, allows chemists to impart these benefits of D-stereochemistry while simultaneously introducing a site for highly selective, orthogonal functionalization.

Functional Versatility Imparted by Allyloxy and Amidomethyl Moieties for Advanced Applications

The functional versatility of this compound is primarily derived from the unique properties of its S-allyloxy-amidomethyl protecting group. This group offers a distinct advantage in the synthesis of peptides with multiple disulfide bonds or those requiring site-specific modification of cysteine residues.

The allyloxy component of the protecting group is the key to its orthogonality. Allyl-based protecting groups are renowned for their stability under both the acidic and basic conditions typically employed in Fmoc-SPPS. mdpi.com However, they can be selectively and efficiently cleaved under very mild conditions through palladium-catalyzed allylic cleavage. wpmucdn.com This reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the cleaved allyl group. wpmucdn.com This deprotection method is orthogonal to the removal of most other common cysteine protecting groups, such as trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu), which are typically removed by acidolysis or oxidation.

The amidomethyl moiety acts as a stable linker connecting the allyloxycarbonyl group to the sulfur atom of the cysteine side chain. The thioacetal linkage is generally stable to the conditions of peptide synthesis.

This orthogonal deprotection strategy allows for the precise and regioselective formation of disulfide bonds in complex peptides containing multiple cysteine residues. A synthetic strategy can be designed where different cysteine residues are protected with orthogonal groups. The S-allyloxy-amidomethyl group can be removed selectively, leaving other cysteine protecting groups intact. The newly exposed thiol groups can then be oxidized to form the first disulfide bond. Subsequently, the other protecting groups can be removed to form the remaining disulfide bridges in a controlled manner.

Below are interactive data tables that provide an overview of the typical conditions for the deprotection of allyl-based protecting groups and the stability of various common cysteine protecting groups, illustrating the orthogonality of the S-allyloxy-amidomethyl group.

Table 1: Representative Conditions for Palladium-Catalyzed Deprotection of Allyl-Based Cysteine Protecting Groups

| Catalyst | Scavenger | Solvent | Temperature (°C) | Time (min) |

| Pd(PPh₃)₄ | Phenylsilane | DCM | 25 | 30-120 |

| Pd(PPh₃)₄ | Morpholine | THF | 25 | 60-180 |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | DCM | 25 | 15-60 |

Note: The conditions are general for allyl-based protecting groups and may require optimization for specific peptide sequences.

Table 2: Orthogonality of Common Cysteine Thiol Protecting Groups

| Protecting Group | Cleavage Reagent/Condition | Stability to Piperidine | Stability to TFA | Stability to Pd(0) |

| Allyloxy-amidomethyl | Pd(PPh₃)₄ / Scavenger | Stable | Stable | Labile |

| Trityl (Trt) | TFA, scavengers | Stable | Labile | Stable |

| Acetamidomethyl (Acm) | Iodine, Hg(II), Pd(II) | Stable | Stable | Stable |

| tert-Butyl (tBu) | TFA, scavengers | Stable | Labile | Stable |

| 4-Methoxytrityl (Mmt) | Dilute TFA | Stable | Very Labile | Stable |

This functional versatility makes this compound a valuable tool for advanced applications in peptide chemistry, including the synthesis of cyclic peptides, peptides with multiple disulfide bridges, and peptide conjugates.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGLBFCDKZINCU-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc S Allyloxy Amidomethyl D Cysteine and Its Derivatives

Precursor Synthesis and Stereoselective Formation of D-Cysteine Scaffolds

The foundation for the target molecule is the D-enantiomer of cysteine. Obtaining this specific stereoisomer in high purity is a critical first step, as the chirality of amino acids dictates their biological and chemical properties.

While L-amino acids are predominant in nature, D-amino acids are essential building blocks for various pharmaceuticals and research compounds. Several strategies have been developed to achieve high enantiomeric purity in D-cysteine synthesis.

One of the most effective methods for producing D-amino acids with high stereoselectivity is through enzymatic synthesis. D-amino acid dehydrogenases, for instance, can catalyze the reductive amination of corresponding α-keto acids into D-amino acids. Through rational and random mutagenesis, broad substrate range D-amino acid dehydrogenases have been created that can produce a variety of D-amino acids, including D-cysteine precursors, from inexpensive starting materials with high enantiomeric excess (>99% e.e.).

Another strategy involves the stereoinversion of L-amino acids. Racemases are enzymes that can interconvert L- and D-enantiomers. adventchembio.com For example, specific racemases utilize two key cysteine residues in their active site to abstract and donate a proton at the α-carbon, effectively inverting the stereochemistry. adventchembio.com Chemo-enzymatic methods also provide a robust route to D-cysteine.

These enzymatic and chemo-enzymatic approaches offer significant advantages over classical chemical resolution, providing high yields and exceptional chiral control, which are paramount for the synthesis of complex derivatives like Fmoc-S-allyloxy-amidomethyl-D-cysteine.

| Method | Key Reagents/Enzymes | Advantages | Considerations |

|---|---|---|---|

| Enzymatic Reductive Amination | D-amino acid dehydrogenase, α-keto acid precursor, Ammonia, Cofactor (e.g., NADPH) | High stereoselectivity (>99% e.e.), Uses inexpensive starting materials | Requires specific enzyme development and optimization |

| Enzymatic Stereoinversion | Amino acid racemase, L-cysteine | Direct conversion from the more abundant L-enantiomer | Reaction equilibrium may require shifting to favor the D-form |

| Classical Chemical Resolution | Racemic cysteine, Chiral resolving agent (e.g., tartaric acid) | Well-established chemical principles | Maximum theoretical yield of 50%, often requires multiple recrystallization steps |

The thiol (sulfhydryl) group of the cysteine side chain is highly nucleophilic and susceptible to oxidation, making its protection a critical aspect of peptide synthesis and derivatization. orgsyn.org The choice of a suitable sulfur-protecting group is essential to prevent unwanted side reactions, such as disulfide bond formation, during subsequent synthetic steps. orgsyn.org

A wide variety of protecting groups have been developed for the cysteine thiol, each with unique cleavage conditions. This orthogonality allows for selective deprotection, which is particularly crucial in the synthesis of peptides with multiple disulfide bridges. cymitquimica.com Common protecting groups include:

Trityl (Trt): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA), making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov

Acetamidomethyl (Acm): Stable to both acidic and basic conditions used in Fmoc and Boc chemistries but can be removed by treatment with reagents like iodine or mercury(II) acetate (B1210297). nih.govnih.gov

tert-Butyl (tBu): A robust group removed by strong acids, often during the final cleavage step. nih.gov

The synthesis of the target compound involves a specific S-alkylation reaction to introduce the amidomethyl moiety, which itself is a form of derivatization that also serves as a protecting group.

Introduction of the Amidomethyl Moiety

The "amidomethyl" portion of the target compound's name refers to the -CH₂-NH-CO-R group attached to the sulfur atom. This is achieved through an acid-catalyzed S-alkylation reaction. The process is analogous to the well-documented introduction of the acetamidomethyl (Acm) protecting group.

The formation of the S-amidomethyl linkage proceeds via an acid-catalyzed reaction between the cysteine thiol and an N-(hydroxymethyl)amide derivative. nih.gov In the case of the widely used Acm group, the reagent is N-(hydroxymethyl)acetamide, which is typically prepared from acetamide (B32628) and formaldehyde (B43269). nih.gov

The mechanism involves the following key steps:

Protonation: Under acidic conditions (e.g., TFA or HCl), the hydroxyl group of the N-(hydroxymethyl)amide is protonated, forming a good leaving group (water).

Carbocation Formation: The loss of water generates a resonance-stabilized N-acyliminium ion (or carbocation).

Nucleophilic Attack: The highly nucleophilic sulfur atom of the D-cysteine thiol attacks the electrophilic carbon of the iminium ion.

Deprotonation: Loss of a proton from the sulfur atom yields the final S-amidomethylated cysteine product.

A potential side reaction is the formation of a thiazolidine-2-carboxylic acid, which can occur through the reaction of the cysteine's amino and thiol groups with formaldehyde if it is present as a free reagent. nih.govresearchgate.net Using the pre-formed N-(hydroxymethyl)amide reagent helps to minimize this side product. nih.gov

Optimizing the S-amidomethylation reaction is crucial for maximizing the yield and purity of the desired product. Key parameters to consider are the choice of acid catalyst, solvent, temperature, and purification method.

Based on studies for the synthesis of S-(acetamidomethyl)cysteine, the reaction is advantageously performed in strong acids which also act as the solvent. nih.gov

| Parameter | Condition | Rationale/Notes | Reference |

|---|---|---|---|

| Reagent | N-(hydroxymethyl)acetamide | Pre-formed from acetamide and formaldehyde to minimize side reactions. | nih.gov |

| Acid Catalyst/Solvent | Aqueous HCl, Trifluoroacetic acid (TFA), or TfOH/TFA | Strong acid protonates the hydroxyl group, facilitating the reaction. TFA can often be used as both catalyst and solvent. | nih.gov |

| Temperature | Room Temperature | The reaction typically proceeds efficiently without heating. | nih.gov |

| Purification | Recrystallization | Effective for removing unreacted cysteine and thiazolidine (B150603) side products. The hydrochloride salt is often crystallized first. | nih.gov |

Careful control of stoichiometry and gradual addition of reagents can further enhance the selectivity of the reaction. Post-reaction, purification strategies like recrystallization are employed to separate the desired product from starting materials and byproducts. nih.gov

Incorporation of the Allyloxy Group

The final step in derivatizing the sulfur atom is the incorporation of the allyloxy group. This is achieved by using a specific type of amidomethylating agent where the acyl group is an allyloxycarbonyl (Alloc) moiety. The resulting S-protecting group is known as allyloxycarbonylaminomethyl (Allocam). cymitquimica.comiris-biotech.de

The synthesis of S-(allyloxycarbonylaminomethyl)-D-cysteine follows the same acid-catalyzed mechanism described in section 2.2.1. The key reagent for this transformation is N-(hydroxymethyl)allylcarbamate. This reagent is formed from the reaction of allyl carbamate (B1207046) with formaldehyde.

The reaction proceeds with the D-cysteine thiol attacking the electrophilic methylene (B1212753) carbon of the protonated N-(hydroxymethyl)allylcarbamate. The Allocam group is particularly useful in modern peptide synthesis as it is orthogonal to many other protecting groups. While stable to the acidic and basic conditions of Fmoc-SPPS, it can be selectively removed under mild conditions using a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.deiris-biotech.de This selective removal allows for specific on-resin modifications, such as the regioselective formation of disulfide bonds. iris-biotech.de

Chemical Routes for Allyl Ether Formation on the Amidomethyl Nitrogen

The formation of the S-allyloxy-amidomethyl group on the cysteine thiol is a distinct feature of this derivative. The synthesis can be conceptualized through a pathway involving the initial installation of a functionalized amidomethyl group onto the sulfur atom, followed by the introduction of the allyl moiety.

A plausible synthetic approach begins with the S-alkylation of D-cysteine using an N-hydroxymethylamide derivative. This reaction forms an S-(N-hydroxy-amidomethyl)-D-cysteine intermediate. The subsequent and crucial step is the etherification of the hydroxyl group on the amidomethyl nitrogen to form the target allyl ether.

This etherification is typically achieved via a Williamson ether synthesis. masterorganicchemistry.com The N-hydroxy intermediate is treated with a strong base to deprotonate the hydroxyl group, forming an alkoxide. This is followed by a nucleophilic substitution reaction (SN2) with an allyl halide, such as allyl bromide or allyl chloride. masterorganicchemistry.comias.ac.in The choice of base and solvent is critical to the success of this reaction. Non-nucleophilic strong bases like sodium hydride (NaH) are often employed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the reaction while minimizing side reactions. masterorganicchemistry.com

Table 1: Illustrative Reaction Conditions for Allyl Ether Formation

| Reactant | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| S-(N-hydroxy-amidomethyl)-D-cysteine intermediate | Allyl bromide (CH₂=CHCH₂Br) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0°C to room temperature |

| S-(N-hydroxy-amidomethyl)-D-cysteine intermediate | Allyl chloride (CH₂=CHCH₂Cl) | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | Room temperature |

Regioselectivity and Side Reaction Control

Controlling regioselectivity is paramount during the synthesis. The initial S-alkylation of cysteine must be selective for the highly nucleophilic thiol group over the α-amino group. researchgate.netnih.gov This is typically achieved by performing the reaction under acidic to neutral pH conditions, where the amino group is protonated and thus non-nucleophilic, while the thiol group remains reactive. researchgate.net

During the allyl ether formation step, several side reactions can occur:

Over-alkylation: The nitrogen of the amide could potentially be alkylated, although this is generally less favorable than O-alkylation of the N-hydroxy group.

Elimination: If using a sterically hindered base or secondary/tertiary allyl halides, elimination reactions can compete with the desired SN2 substitution. masterorganicchemistry.com Using primary allyl halides like allyl bromide minimizes this risk.

Reaction with other functional groups: The carboxyl and α-amino groups of the cysteine intermediate must be protected or the reaction conditions carefully controlled to prevent their participation in side reactions.

To mitigate these issues, a strategic selection of reagents and reaction conditions is essential. The use of a strong, non-nucleophilic base ensures that deprotonation occurs specifically at the intended hydroxyl group. Running the reaction at low temperatures can further enhance selectivity and minimize the formation of byproducts.

Table 2: Strategies for Side Reaction Control

| Potential Side Reaction | Control Strategy | Rationale |

|---|---|---|

| N-alkylation of cysteine | Control pH during initial S-alkylation (pH < 7) | The α-amino group is protonated and non-nucleophilic at acidic/neutral pH. |

| Elimination of allyl halide | Use of primary allyl halides (e.g., allyl bromide) | Primary halides are much less prone to elimination reactions than secondary or tertiary halides. masterorganicchemistry.com |

| Reaction at carboxyl group | Esterification of the carboxyl group prior to allylation | Protects the carboxylate from acting as a competing nucleophile. |

Fmoc Protection of the Alpha-Amino Group

Once the S-allyloxy-amidomethyl group is successfully installed, the final step in synthesizing the building block is the protection of the α-amino group with the Fmoc moiety. This group is essential for its application in modern solid-phase peptide synthesis (SPPS). nih.gov

Standard Procedures for Fmoc-ylation

The standard method for introducing the Fmoc group is the reaction of the amino acid with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). thermofisher.com

The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous-organic biphasic system. The S-protected cysteine derivative is dissolved in an aqueous solution made basic with a mild inorganic base, such as sodium bicarbonate or sodium carbonate, to maintain a pH between 9 and 10. thermofisher.com This deprotonates the α-amino group, activating it as a nucleophile. The Fmoc reagent, dissolved in an organic solvent like dioxane or tetrahydrofuran (THF), is then added portion-wise to the stirring aqueous solution. The reaction is usually allowed to proceed for several hours at room temperature. Upon completion, the pH is lowered to acidify the product, which can then be extracted into an organic solvent. thermofisher.com

Compatibility with S-Allyloxy-Amidomethyl Protecting Group

A critical aspect of the synthetic strategy is the orthogonality of the protecting groups. The S-allyloxy-amidomethyl group must remain stable under the conditions required for Fmoc protection. The conditions for Fmoc-ylation, involving a mild aqueous base, are fully compatible with the S-allyloxy-amidomethyl group.

Allyl Ether Stability: Allyl ethers are stable to the mild basic conditions used in Fmoc attachment. organic-chemistry.org They are typically cleaved under conditions involving transition metal catalysis (e.g., Palladium(0)) or isomerization followed by acidic hydrolysis, none of which are present during Fmoc-ylation. organic-chemistry.org

Amidomethyl Linkage Stability: The thioether and amide bonds within the S-allyloxy-amidomethyl group are also robust and not susceptible to cleavage by mild bases like sodium bicarbonate. Groups like S-acetamidomethyl (Acm) are known to be stable throughout Fmoc-based synthesis. psu.edu

This compatibility ensures that the S-protecting group remains intact during the introduction of the N-terminal Fmoc group, yielding the desired final product without loss of structural integrity. This orthogonality is crucial for the subsequent use of the building block in peptide synthesis, where the Fmoc group will be selectively removed by a different mechanism (treatment with a secondary amine like piperidine) while the S-protecting group remains in place. altabioscience.com

Purification and Isolation Techniques for Synthetic Building Blocks

The purity of the final this compound building block is critical for successful peptide synthesis, as impurities can lead to the formation of deletion sequences or other side products. Therefore, rigorous purification of the intermediates and the final product is necessary.

For non-crystalline intermediates, purification is often achieved using flash column chromatography on silica (B1680970) gel. The polarity of the eluent is optimized to separate the desired product from unreacted starting materials and any byproducts formed during the reaction.

The final Fmoc-protected amino acid is typically a crystalline solid, making recrystallization an effective and widely used purification method. ajpamc.com Common solvent systems for recrystallization include ethyl acetate/hexane or toluene. thermofisher.comajpamc.com The crude product is dissolved in a minimum amount of the hot, more polar solvent, and the less polar solvent is added until turbidity is observed. Slow cooling then induces the formation of pure crystals. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it meets the high standards required for peptide synthesis.

Table 3: Common Purification Techniques

| Compound Type | Primary Purification Method | Alternative Method | Purity Analysis |

|---|---|---|---|

| Non-crystalline intermediates | Flash Column Chromatography | Preparative HPLC | TLC, NMR |

| Final Fmoc-amino acid | Recrystallization | Flash Column Chromatography | HPLC, NMR, Mass Spectrometry |

Advanced Spectroscopic and Structural Elucidation of Fmoc S Allyloxy Amidomethyl D Cysteine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the assignment of every proton and carbon atom in Fmoc-S-allyloxy-amidomethyl-D-cysteine and establishes the connectivity between them.

The structure of this compound can be dissected into three key fragments for NMR analysis: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the D-cysteine backbone, and the S-allyloxy-amidomethyl side-chain protecting group.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. The aromatic protons of the Fmoc group are expected to appear in the downfield region (typically δ 7.2-7.9 ppm). The protons of the D-cysteine backbone (α-CH and β-CH₂) and the allyloxy-amidomethyl side chain would resonate in the mid- to upfield region. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Characteristic signals would include those from the carbonyl carbons (carboxylic acid and carbamate), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cysteine and side-chain moieties.

2D NMR: To assemble the complete structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key correlations would be observed between the α-proton and the two diastereotopic β-protons of the cysteine residue. Within the allyl group, correlations would be seen from the -OCH₂- protons to the -CH= proton, and from the -CH= proton to the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the already-assigned proton signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the distinct structural fragments. For instance, HMBC would show correlations from the β-protons of cysteine to the sulfur-linked methylene (B1212753) carbon (S-CH₂-N) of the protecting group, confirming the attachment of the side chain to the sulfur atom. It would also connect the Fmoc group to the cysteine backbone via correlations from the Fmoc's CH₂ or CH protons to the cysteine's α-carbon and amine group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is critical for conformational analysis.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structural motifs. nih.gov

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Fmoc Group | |||

| Aromatic CH (8H) | 7.20 - 7.90 | 120 - 144 | COSY: Within aromatic system; HMBC: to Fmoc-CH, Fmoc-CH₂ |

| Fmoc CH | ~4.25 | ~47 | COSY: to Fmoc-CH₂; HMBC: to Fmoc Cq, Cys N-H |

| Fmoc CH₂ | ~4.40 | ~67 | COSY: to Fmoc-CH; HMBC: to Cys N-H, Fmoc Cq |

| Fmoc C=O | - | ~156 | HMBC: from Fmoc-CH₂, Cys N-H |

| D-Cysteine Backbone | |||

| α-CH | ~4.5 - 4.7 | ~53 | COSY: to β-CH₂; HMBC: to C=O (acid), β-C |

| β-CH₂ (2H) | ~2.9 - 3.2 | ~35 | COSY: to α-CH; HMBC: to α-C, S-CH₂ |

| Carboxyl C=O | - | ~172 | HMBC: from α-CH, β-CH₂ |

| S-allyloxy-amidomethyl Side Chain | |||

| S-CH₂-N | ~4.6 - 4.8 | ~70 | COSY: to N-H; HMBC: from Cys β-CH₂, N-H, Side Chain C=O |

| N-H | ~8.0 - 8.5 | - | COSY: to S-CH₂-N; HMBC: to S-CH₂, Side Chain C=O |

| Side Chain C=O | - | ~157 | HMBC: from N-H, O-CH₂ (allyl) |

| O-CH₂ (allyl) | ~4.5 | ~65 | COSY: to =CH-; HMBC: to Side Chain C=O, =CH- |

| =CH- (allyl) | ~5.9 | ~133 | COSY: to O-CH₂, =CH₂; HMBC: to O-CH₂, =CH₂ |

| =CH₂ (allyl, 2H) | ~5.2, ~5.3 | ~117 | COSY: to =CH-; HMBC: to =CH- |

The side chain of this compound possesses several rotatable single bonds (Cα-Cβ, Cβ-S, S-CH₂, etc.), leading to multiple possible conformations, or rotameric states. The relative populations of these rotamers are influenced by steric hindrance and electronic interactions, and can be probed using NMR.

The coupling constant between the α- and β-protons (³Jαβ) provides insight into the dihedral angle along the Cα-Cβ bond, allowing for an estimation of the preferred rotamer populations (gauche+, gauche-, anti). Furthermore, NOESY experiments are invaluable for determining through-space proximities. For example, NOE cross-peaks between the protons of the allyl group and the protons of the Fmoc group would indicate a folded conformation where the side chain is spatially close to the N-terminus. Conversely, the absence of such cross-peaks might suggest a more extended conformation. The analysis of these NOEs, combined with molecular modeling, can provide a detailed picture of the predominant solution-state conformation of the molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit distinct bands corresponding to its various functional groups. acs.org IR spectroscopy is particularly sensitive to polar bonds (like C=O and N-H), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds (like C-S and C=C). researchgate.netrsc.org

Key expected vibrational bands include:

O-H Stretch: A broad band around 3000-3300 cm⁻¹ from the carboxylic acid.

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ from the carbamate (B1207046) and the side-chain amide.

C-H Stretches: Aromatic C-H stretches from the Fmoc group would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=O Stretches: Two strong, distinct carbonyl peaks are expected between 1650 and 1750 cm⁻¹. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, the Fmoc carbamate carbonyl around 1690-1710 cm⁻¹, and the side-chain amide I band around 1650-1680 cm⁻¹. researchgate.netrsc.org

C=C Stretch: The allyl group's double bond stretch would give a signal around 1640-1650 cm⁻¹, which might be more prominent in the Raman spectrum.

C-S Stretch: The cysteine C-S stretch is expected in the 600-750 cm⁻¹ region. This band is often weak in the IR spectrum but can be a strong signal in the Raman spectrum. researchgate.netpolito.it

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 3000 - 3300 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | IR (strong) |

| Amide / Carbamate | N-H stretch | 3300 - 3400 | IR |

| Amide / Carbamate | C=O stretch (Amide I) | 1650 - 1710 | IR (strong) |

| Fmoc Group | Aromatic C-H stretch | > 3000 | IR, Raman |

| Fmoc Group | Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| Allyl Group | =C-H stretch | 3010 - 3095 | IR, Raman |

| Allyl Group | C=C stretch | 1640 - 1650 | Raman (stronger) |

| Cysteine | C-S stretch | 600 - 750 | Raman (strong) |

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive method for confirming the stereochemistry of amino acid derivatives. nih.gov The CD spectrum is dominated by the electronic transitions of the molecule's chromophores. In this compound, the primary chromophore is the extensive aromatic system of the Fmoc group, along with the carbonyl groups of the carbamate, carboxylic acid, and side-chain amide.

The Fmoc group typically displays strong CD signals in the 200-320 nm range. researchgate.net For a D-amino acid derivative, the signs of the observed Cotton effects are generally opposite to those of the corresponding L-isomer. peptide.com One would expect a characteristic CD spectrum with multiple positive and negative bands. For instance, studies on other Fmoc-peptides show characteristic peaks around 210-220 nm and 260 nm. researchgate.net The specific pattern and sign of these peaks serve as a fingerprint for the D-configuration at the α-carbon, providing definitive confirmation of the compound's stereochemistry. nih.gov

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of light. This technique is particularly valuable for determining the stereochemical configuration of molecules. For this compound, which possesses a chiral center at the alpha-carbon of the cysteine residue, ORD provides confirmation of its D-configuration.

Table 1: Optical Rotation Data

| Compound | Configuration | Specific Rotation [α]D20 (c=1 in MeOH) |

|---|---|---|

| Fmoc-s-allyloxy-amidomethyl-cysteine | L | -32 ± 2º nih.gov |

| Fmoc-s-allyloxy-amidomethyl-cysteine | D | +32 ± 2º (inferred) |

This inferred positive rotation is a key identifier for the D-configuration of the cysteine moiety within the molecule.

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. High-resolution mass spectrometry and tandem mass spectrometry provide complementary information regarding elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, with the molecular formula C23H24N2O6S, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements to confirm the compound's identity and purity.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C23H24N2O6S |

| Monoisotopic Mass (Calculated) | 456.1355 g/mol |

| Average Mass (Calculated) | 456.51 g/mol |

Experimental HRMS analysis would be expected to yield a mass measurement that is within a few parts per million (ppm) of the calculated monoisotopic mass, thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of its constituent parts: the Fmoc group, the cysteine core, and the s-allyloxy-amidomethyl protecting group.

In a typical MS/MS experiment (e.g., using collision-induced dissociation), the protonated molecule [M+H]+ would be expected to undergo fragmentation at its most labile bonds. Key predicted fragmentation pathways include:

Loss of the Fmoc group: A characteristic fragmentation of Fmoc-protected amino acids is the cleavage of the bond between the fluorenylmethoxycarbonyl group and the nitrogen atom of the amino acid. This would result in a significant neutral loss.

Fragmentation of the S-protecting group: The s-allyloxy-amidomethyl group can undergo cleavage at several points. For instance, cleavage of the S-CH2 bond would lead to the loss of the entire protecting group.

Fragmentation of the cysteine backbone: Cleavage along the amino acid backbone can also occur, leading to characteristic b- and y-type ions, although these may be less prominent than the fragmentation of the protecting groups.

Table 3: Predicted Major Fragment Ions in MS/MS

| Precursor Ion [M+H]+ | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 457.14 | Varies | Loss of the Fmoc group |

| 457.14 | Varies | Cleavage of the S-CH2 bond |

| 457.14 | Varies | Fragmentation of the cysteine backbone |

The analysis of these fragmentation patterns would provide unambiguous confirmation of the connectivity of the different structural components of this compound.

Chemical Reactivity and Orthogonal Deprotection Studies

Selective Cleavage of the Fmoc Protecting Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions that are compatible with most acid-labile side-chain protecting groups. nih.govrsc.org

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638). nih.govembrapa.br The process involves the abstraction of the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine to form a stable adduct. nih.govresearchgate.net

Standard deprotection is achieved using a solution of 20-50% piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.net Kinetic studies have shown that the deprotection is generally rapid, often completing within minutes. nih.govembrapa.br For instance, with 5% or 20% piperidine in DMF, the removal of the Fmoc group from Fmoc-Val-OH was found to be over 99% complete after 3 minutes. researchgate.net However, the rate of deprotection can be influenced by factors such as steric hindrance from the amino acid side chain and the peptide sequence, as well as the potential for peptide aggregation on the solid support. nih.govembrapa.br In cases of slow or incomplete deprotection, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed to enhance the reaction rate. peptide.com

Table 1: Kinetic Data for Fmoc Deprotection of Fmoc-Val-OH with Piperidine in DMF

| Piperidine Concentration (% v/v) | Time (min) | Deprotection Efficiency (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

Data sourced from studies on Fmoc-Val-OH deprotection kinetics. researchgate.net

Efficient and complete removal of the Fmoc group at each cycle of peptide synthesis is crucial to avoid the formation of deletion sequences. nih.gov Several methods are employed to monitor the deprotection efficiency.

In solid-phase peptide synthesis (SPPS) , a common method involves the spectrophotometric quantification of the dibenzofulvene-piperidine adduct released into the deprotection solution. This adduct has a characteristic UV absorbance maximum around 300 nm, allowing for real-time monitoring of the Fmoc cleavage. researchgate.netrsc.org Automated peptide synthesizers often utilize this method to ensure complete deprotection by extending the reaction time until the absorbance of the adduct plateaus. peptide.com

Qualitative colorimetric tests, such as the ninhydrin (B49086) (Kaiser) test, can also be performed on a small sample of the resin beads. embrapa.br A positive test (blue color) indicates the presence of a free primary amine, signifying successful Fmoc removal. Conversely, a negative result (yellow color) suggests incomplete deprotection. ias.ac.in

In solution-phase synthesis , the progress of the deprotection reaction is typically monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). researchgate.net These methods allow for the separation and quantification of the starting Fmoc-protected amino acid and the deprotected product over time.

Orthogonal Removal of the Allyloxy-Amidomethyl Thiol Protecting Group

The S-allyloxy-amidomethyl group offers an orthogonal protection strategy for the cysteine thiol, as its removal conditions are distinct from those used for Fmoc and many acid-labile side-chain protecting groups. researchgate.net This orthogonality is essential for complex peptide synthesis, such as the regioselective formation of disulfide bridges. rsc.orgresearchgate.net The cleavage of this group is a two-step process involving the removal of the allyl group followed by the cleavage of the amidomethyl linkage.

The allyl ether component of the protecting group is typically cleaved under very mild conditions using a palladium(0) catalyst. acsgcipr.orgorganic-chemistry.org A common reagent system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a scavenger or nucleophile. nih.govresearchgate.net

The role of the scavenger is to trap the resulting π-allyl-palladium intermediate, thereby regenerating the active Pd(0) catalyst and driving the reaction to completion. acsgcipr.org Various scavengers can be employed, including morpholine, dimedone, N,N'-dimethylbarbituric acid, and silanes like phenylsilane. nih.govresearchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org Microwave-assisted methods have also been developed to accelerate the cleavage process. nih.gov

Table 2: Common Reagent Systems for Palladium-Mediated Allyl Ether Cleavage

| Palladium Catalyst | Scavenger/Nucleophile | Solvent |

| Pd(PPh₃)₄ | Phenylsilane | DMF |

| Pd(PPh₃)₄ | Acetic Acid | - |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid | DCM |

| Pd(PPh₃)₄ | K₂CO₃ | Methanol |

This table presents examples of reagent combinations used for allyl ether deprotection. researchgate.netorganic-chemistry.orgacsgcipr.org

The mechanism of palladium-catalyzed allyl deprotection involves the formation of a π-allyl palladium complex. acsgcipr.orgresearchgate.net The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, leading to the formation of a cationic π-allyl palladium(II) species and the release of the alkoxide. The scavenger then attacks the allyl group of the complex, regenerating the Pd(0) catalyst. acsgcipr.org

This deprotection method is highly chemoselective and compatible with a wide range of other functional groups and protecting groups commonly used in peptide synthesis, including Fmoc, Boc, and t-butyl ethers. researchgate.netorganic-chemistry.org This high degree of orthogonality allows for the selective deprotection of the cysteine thiol while the rest of the peptide remains fully protected.

Following the removal of the allyl group, the resulting N-hydroxymethyl-amidomethyl intermediate is unstable and spontaneously decomposes to liberate the free thiol group of the cysteine residue. The acetamidomethyl (Acm) group, a related thiol protecting group, is known to be labile under certain acidic conditions, but the cleavage of the S-allyloxy-amidomethyl group is primarily dictated by the palladium-catalyzed removal of the allyl moiety. nih.govnih.gov The final step of thiol liberation from the amidomethyl linkage proceeds readily under the reaction conditions, yielding the desired unprotected cysteine side chain. psu.edu

Reactivity of the Liberated Thiol Group

The removal of the S-allyloxy-amidomethyl (Allocam) protecting group from the cysteine side chain unveils a free sulfhydryl or thiol group (-SH). This functional group possesses a distinct and potent reactivity that is central to both its biological roles and its utility in synthetic peptide chemistry.

The thiol group of cysteine is a powerful nucleophile, a characteristic conferred by the lone pairs of electrons on the sulfur atom. quora.com Its reactivity is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH). nih.govresearchgate.netnih.gov The pKa of the cysteine side-chain thiol typically lies in the range of 8.0-8.5, meaning that at physiological pH (~7.4), a significant population of the highly reactive thiolate form exists. researchgate.net

This nucleophilicity allows the liberated cysteine to participate in a variety of crucial chemical transformations:

S-Alkylation: The thiolate anion readily attacks electrophilic carbon centers, such as those in alkyl halides (e.g., iodoacetamide) or α,β-unsaturated carbonyls (e.g., maleimides). This forms a stable thioether bond and is a cornerstone of bioconjugation chemistry, enabling the site-specific attachment of probes, tags, or drugs to peptides and proteins.

Disulfide Bond Formation: The oxidation of two thiol groups yields a disulfide bond (-S-S-), forming a cystine residue. These disulfide bridges are critical for stabilizing the three-dimensional structures of many peptides and proteins. The controlled, regioselective formation of these bonds is a key goal in peptide synthesis, often achieved after the orthogonal deprotection of specific cysteine residues. rsc.org

Native Chemical Ligation (NCL): The nucleophilic character of the cysteine thiol is fundamental to NCL, a powerful technique for synthesizing large proteins. In NCL, the free thiol of an N-terminal cysteine residue on one peptide attacks the C-terminal thioester of another peptide. This initial, reversible transthioesterification is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site.

While highly useful, the reactivity of the cysteine thiol also makes it susceptible to unwanted oxidation. biotage.com Atmospheric oxygen can oxidize thiols, especially at neutral to alkaline pH, leading to the unintended formation of disulfide-linked dimers or oligomers. nih.gov Over-oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids, which are generally irreversible modifications that can compromise the final peptide. nih.govbiotage.com

To mitigate these side reactions, several control strategies are employed during and after the deprotection of the Allocam group:

Use of Reducing Agents: Conducting reactions in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) helps to maintain the thiol in its reduced state. TCEP is often favored due to its efficacy over a wider pH range, stability, and lack of odor. acs.org

pH Control: Since the thiolate anion is more prone to oxidation, performing manipulations at a slightly acidic pH (e.g., pH 4-6) can slow the rate of oxidation. nih.gov However, this also reduces the thiol's nucleophilicity, requiring a balance based on the intended subsequent reaction.

Inert Atmosphere: Removing oxygen by working under an inert atmosphere (e.g., nitrogen or argon) is a common and effective method to prevent air oxidation, particularly for sensitive or lengthy reactions. nih.gov

Immediate Derivatization: One of the most effective strategies is to perform the desired reaction (e.g., alkylation or ligation) immediately following deprotection. This "traps" the reactive thiol in the intended product before it can undergo side reactions.

| Strategy | Mechanism | Key Considerations |

|---|---|---|

| Reducing Agents (e.g., DTT, TCEP) | Maintains a reducing environment, preventing disulfide bond formation. | TCEP is often preferred for its stability, lack of odor, and effectiveness over a broad pH range. acs.org |

| pH Control | Lowering the pH (e.g., to 4-6) reduces the concentration of the highly reactive thiolate anion. | May also decrease the rate of the desired nucleophilic reaction. nih.gov |

| Inert Atmosphere | Minimizes exposure to atmospheric oxygen, a key oxidant. | Essential for sensitive and long-duration reactions. nih.gov |

| Immediate Derivatization | The thiol is immediately consumed in the desired reaction (e.g., alkylation, ligation). | Requires careful planning of the synthetic sequence. |

Compatibility with Standard Peptide Coupling Reagents and Conditions

The utility of a protected amino acid in solid-phase peptide synthesis (SPPS) is critically dependent on the stability of its protecting groups to the repeated cycles of Nα-deprotection and coupling.

The S-allyloxy-amidomethyl (Allocam) group is designed for full compatibility with the widely used Fmoc/tBu SPPS strategy. altabioscience.comiris-biotech.de It exhibits excellent stability under the conditions required for amide bond formation. The coupling step in SPPS typically involves the activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid. This is commonly achieved with reagents such as:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), usually with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure.

Uronium/Aminium Salts: Reagents like HBTU, HCTU, or HATU, which are used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The Allocam protecting group is robust and inert to these reagents and the basic conditions of the coupling step. researchgate.net Its key feature is its orthogonality; it is stable during the piperidine-mediated removal of the Fmoc group and is not cleaved by the strong acid (typically trifluoroacetic acid, TFA) used for final deprotection and cleavage from the resin. altabioscience.comwpmucdn.com The Allocam group is selectively removed only under specific conditions involving a palladium(0) catalyst and a scavenger, such as phenylsilane. biotage.comnih.govnih.gov This orthogonality allows for the selective deprotection of the cysteine side chain at any desired point in the synthesis. wpmucdn.com

Two potential side reactions of concern during the incorporation of cysteine derivatives are racemization and β-elimination.

Racemization: Cysteine derivatives are known to be particularly susceptible to racemization (loss of stereochemical integrity at the α-carbon) during the carboxyl group activation step, especially when using base-mediated methods with phosphonium (B103445) or aminium reagents. acs.orgacs.orgsigmaaldrich.com This side reaction can be significantly suppressed by using carbodiimide-based activation with additives like HOBt or Oxyma, which minimize the formation of the problematic oxazolone (B7731731) intermediate. sigmaaldrich.compeptide.com The choice of a weaker base, such as 2,4,6-collidine (TMP) instead of DIPEA, and avoiding pre-activation steps can also dramatically reduce the level of racemization. acs.orgacs.orgjohnshopkins.edu With optimized, modern coupling protocols, Fmoc-S-allyloxy-amidomethyl-D-cysteine can be incorporated with minimal epimerization.

| Coupling Reagent Combination | Relative Racemization Risk | Notes |

|---|---|---|

| DIC / HOBt or Oxyma | Low | A classic and effective combination for suppressing racemization. Oxyma is often considered superior. sigmaaldrich.com |

| HBTU / HOBt / TMP | Low | Using a weaker base like TMP (collidine) significantly reduces racemization compared to DIPEA. acs.orgacs.org |

| HCTU / HOBt / DIPEA | Moderate to High | Base-mediated activation with strong bases like DIPEA increases the risk, especially with pre-activation. sigmaaldrich.com |

| HATU / HOBt / DIPEA | Moderate to High | Similar risk profile to HBTU; conditions must be carefully controlled. acs.org |

β-Elimination: Under basic conditions, such as the piperidine treatment used for Fmoc deprotection, cysteine side chains can undergo β-elimination to form a dehydroalanine (B155165) residue. researchgate.net This can lead to further unwanted side reactions. However, the Allocam group, like other robust amide-based protecting groups, is stable and shows a low tendency for β-elimination under standard Fmoc SPPS conditions (e.g., 20% piperidine in DMF). researchgate.net This stability ensures the integrity of the cysteine residue throughout the chain elongation process.

Advanced Applications in Peptide and Protein Synthesis and Modification

Integration into Solid-Phase Peptide Synthesis (SPPS) for Complex Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. peptide.combachem.com The integration of Fmoc-S-allyloxy-amidomethyl-D-cysteine into standard Fmoc-based SPPS protocols is seamless, yet it provides powerful options for creating non-natural peptide structures with tailored properties. bachem.com

Synthesis of D-Peptides and Mixed L/D-Peptides

The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing therapeutic potential. Naturally occurring peptides and proteins are composed exclusively of L-amino acids and are therefore susceptible to rapid degradation by endogenous proteases, which are stereospecific for L-isomers. lifetein.comnih.gov By strategically replacing one or more L-amino acids with their D-counterparts, such as D-cysteine, the resulting peptide becomes significantly more resistant to proteolytic cleavage. lifetein.comyoutube.com This modification can dramatically increase the in-vivo half-life and bioavailability of peptide-based drugs.

The use of this compound in SPPS allows for the precise placement of a D-cysteine residue anywhere in the peptide chain. This enables the synthesis of:

Fully D-peptides (mirror-image peptides): These peptides are almost completely resistant to degradation by natural proteases. lifetein.com

Beyond stability, D-amino acids serve as powerful tools to induce specific secondary structures. The distinct conformational preferences of D-amino acids can be exploited to nucleate β-turns and other folded structures that may be critical for receptor binding and biological function. researchgate.netpsu.edu

| Advantage | Mechanism | Example Application |

|---|---|---|

| Enhanced Proteolytic Stability | D-amino acid peptide bonds are not recognized by L-specific proteases, preventing enzymatic cleavage. lifetein.comyoutube.com | Increasing the in-vivo half-life of therapeutic peptides like hormone analogs or antimicrobial peptides. |

| Structural Constraint | D-amino acids can induce specific backbone conformations, such as β-turns, that are important for biological activity. researchgate.net | Designing conformationally locked peptide mimetics with high receptor affinity and specificity. |

| Modulation of Self-Assembly | Altering the stereochemistry within a peptide can change its self-assembly properties for biomaterial applications. | Creating hydrogels with tunable degradation rates and mechanical properties. |

Utility in Chemical Ligation Strategies

For the synthesis of large proteins (>50 amino acids), convergent strategies where smaller, separately synthesized peptide fragments are joined together are often more efficient than a single linear SPPS run. Native Chemical Ligation (NCL) is the most powerful and widely used method for achieving this. wikipedia.orgambiopharm.com

Native Chemical Ligation (NCL) and its Variants

The NCL reaction covalently links two unprotected peptide fragments in an aqueous solution. wikipedia.orgnih.gov The mechanism requires one peptide segment to possess a C-terminal thioester and the other to have an N-terminal cysteine residue. The reaction proceeds via a chemoselective transthioesterification, where the thiol of the N-terminal cysteine attacks the C-terminal thioester. wikipedia.orgresearchgate.net This is followed by a spontaneous and irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site. wikipedia.org

By using this compound as the N-terminal residue of a peptide fragment during SPPS, a key component for NCL is created. After synthesis and purification of the fragment, the Aocam group can be selectively removed to expose the necessary D-cysteine thiol. This fragment can then be ligated to another peptide fragment containing a C-terminal thioester. The resulting ligation product will feature a D-cysteine at the junction, introducing a non-natural linkage that can confer proteolytic resistance and unique structural properties at a specific, engineered site within a large protein.

Auxiliary-Mediated Ligation Approaches

A major limitation of classical NCL is its strict requirement for a cysteine residue at the ligation site. nih.gov To overcome this, auxiliary-mediated ligation (AML) strategies have been developed. In AML, a removable thiol-containing auxiliary group is attached to the N-terminus of a non-cysteine amino acid (e.g., Glycine, Alanine). nih.govresearchgate.net This auxiliary mimics the function of the cysteine side chain, enabling the ligation reaction to proceed. After the new peptide bond is formed, the auxiliary is chemically cleaved to yield a native peptide backbone. wikipedia.orgnih.gov

It is important to clarify that this compound is used directly in NCL and does not function as a ligation auxiliary. Its role is to provide the N-terminal D-cysteine residue required for the ligation itself. The use of this compound represents a direct application of NCL chemistry to create a non-natural ligation junction, whereas AML is a distinct strategy employed when a natural cysteine is absent and a native peptide bond at a non-cysteine residue is the desired outcome. researchgate.net

Applications in the Assembly of Complex Proteins and Peptides

The combination of SPPS using this compound and subsequent NCL chemistry enables the total chemical synthesis of complex proteins that are inaccessible by other means. This approach allows for the modular assembly of large proteins from smaller, manageable fragments, with the ability to introduce modifications and unnatural amino acids with surgical precision.

Key applications include:

Synthesis of Large, Stable Proteins: By creating fragments with N-terminal D-cysteine, large proteins can be assembled with built-in points of proteolytic resistance at the ligation junctions.

Site-Specific Labeling and Conjugation: A protein can be synthesized in fragments, with one containing the D-cysteine derived from the title compound. The unique orthogonality of the Aocam group allows this specific cysteine to be deprotected and labeled with a probe or drug after the full protein has been assembled via ligation at other (L-cysteine) sites.

Creation of Proteins with Defined Disulfide Bridges: The orthogonal nature of the Aocam group is essential for directing the formation of intricate disulfide bond patterns in cysteine-rich proteins, ensuring correct protein folding and biological activity. adventchembio.com

| Application Area | Role of this compound | Key Advantage |

|---|---|---|

| Therapeutic Peptide Development | Incorporation of D-cysteine to create mixed L/D peptides via SPPS. | Greatly enhanced resistance to enzymatic degradation, improving drug half-life. lifetein.com |

| Total Protein Synthesis | Provides an N-terminal D-cysteine fragment for Native Chemical Ligation (NCL). | Enables modular assembly of large proteins with engineered stability at ligation sites. wikipedia.org |

| Site-Specific Bioconjugation | The orthogonal Aocam protecting group allows for selective deprotection of the D-cysteine thiol. researchgate.net | Allows precise attachment of labels, drugs, or polymers to a specific site in a complex biomolecule. |

| Protein Structure & Folding | Strategic placement to form specific disulfide bridges or to induce structural turns. researchgate.netadventchembio.com | Control over protein folding pathways and stabilization of bioactive conformations. |

Role in Site-Selective Bioconjugation and Protein Modification

The presence of the allyl group on the cysteine side chain of this compound is pivotal for its application in site-selective bioconjugation. Cysteine is a favored target for such modifications due to the unique nucleophilicity of its thiol group and its relatively low abundance in natural proteins, which allows for precise chemo- and regioselectivity. researchgate.net The allyl group provides a bioorthogonal handle that can be selectively manipulated without interfering with other functional groups present in a peptide or protein. nih.gov

The terminal double bond of the S-allyl group is an excellent substrate for thiol-ene "click" chemistry. nih.gov This reaction, typically initiated by light or a radical initiator, involves the addition of a thiol to the alkene of the allyl group, forming a stable thioether linkage. nih.govrsc.org The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is orthogonal to most functional groups found in biological systems, making it ideal for peptide and protein modification. nih.govnih.gov

This strategy allows for the covalent attachment of a wide array of molecules, provided they are equipped with a thiol group. For instance, fluorescent dyes, affinity tags, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs can be conjugated to a peptide containing an S-allyl-D-cysteine residue. nih.govresearchgate.net The process is highly site-specific, as the modification occurs exclusively at the position of the engineered cysteine residue.

| Parameter | Description | Typical Conditions | Reference |

| Reaction Type | Radical-mediated Thiol-Ene Coupling (TEC) | UV irradiation (e.g., 365 nm) with a photoinitiator, or thermal initiation. | nih.gov |

| Reactants | Peptide with S-allyl-D-cysteine, Thiol-containing molecule (e.g., fluorescent probe, drug) | Stoichiometric or slight excess of the thiol molecule. | nih.gov |

| Solvent | Biocompatible solvents, including aqueous buffers (e.g., PBS, Tris-HCl). | Often performed in mixed solvent systems like water/acetonitrile or water/DMF. | nih.gov |

| Initiator | Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP). | Low concentrations are typically sufficient. | nih.gov |

| Efficiency | High yields with minimal side products. | Reaction completion is often rapid (minutes to a few hours). | nih.govrsc.org |

Achieving chemo- and regioselective modification on large protein scaffolds is a significant challenge due to the presence of multiple reactive residues, such as lysine (B10760008) and cysteine. researchgate.netnih.govnih.gov The incorporation of an amino acid like S-allyloxy-amidomethyl-D-cysteine via protein engineering provides a unique reactive handle that is not naturally present. This allows for highly specific modification at a predetermined site. researchgate.netnih.gov

The allyl group's reactivity is orthogonal to the common nucleophilic amino acid side chains, ensuring that modifications like thiol-ene coupling occur only at the intended cysteine residue. nih.gov This precision is crucial for creating homogeneous protein conjugates, such as antibody-drug conjugates (ADCs), where the exact location and number of attached drug molecules can significantly impact efficacy and safety. nih.govnih.govuu.nl While cysteine modification is a dominant strategy, the unique handle provided by the allyl group avoids potential side reactions or the need to cap other native cysteines that might be present in the protein. researchgate.netnih.gov

| Strategy | Target Residue | Key Advantage | Common Reactions | Reference |

| Native Cysteine Modification | Cysteine | High nucleophilicity and low abundance. | Michael addition, S-alkylation. | researchgate.net |

| Native Lysine Modification | Lysine | Surface accessibility. | Amide bond formation (e.g., with NHS esters). | nih.govnih.gov |

| Unnatural Amino Acid Incorporation | S-allyl-D-cysteine | Bioorthogonal reactivity of the allyl group. | Thiol-ene click chemistry, Palladium-mediated cross-coupling. | nih.govnih.gov |

Design of Novel Peptide-Based Probes and Scaffolds

The ability to precisely modify peptides using this compound facilitates the development of novel probes and scaffolds for research and therapeutic applications. The functionalization can be used to introduce reporter groups or to induce specific structural constraints.

Peptide-based probes are invaluable tools for studying biological processes. nih.govescholarship.org By incorporating S-allyloxy-amidomethyl-D-cysteine into a peptide sequence, a fluorescent dye or an affinity tag (like biotin) bearing a thiol group can be attached post-synthetically via the thiol-ene reaction. researchgate.net This approach allows for the creation of probes to visualize cellular components, track protein trafficking, or identify binding partners. nih.govnih.gov

The synthesis of such probes is modular; the same peptide sequence can be readily conjugated with different tags to suit various experimental needs. This is more efficient than synthesizing the entire tagged peptide from scratch with a pre-modified amino acid, which might not be compatible with all SPPS conditions.

Peptide cyclization is a widely used strategy to enhance metabolic stability, receptor affinity, and selectivity by restricting the peptide's conformational freedom. nih.govresearchgate.net The S-allyl group on a cysteine residue can participate in intramolecular reactions to form cyclic structures.

One powerful method is palladium-mediated intramolecular C-S bond formation. nih.gov For instance, a peptide containing two cysteine residues, one protected with an allyl group and the other with a different orthogonal protecting group, can be selectively cyclized. After selective deprotection of the second cysteine, the resulting free thiol can react with the allyl group on the other cysteine residue in the presence of a palladium catalyst to form a stable thioether bridge. nih.gov This allows for the creation of stapled or cyclic peptides with defined ring sizes and conformations, which can mimic or block protein-protein interactions. nih.gov

| Cyclization Strategy | Reaction Involved | Bridge Type | Key Features | Reference |

| Disulfide Bridging | Oxidation of two thiol groups. | Disulfide (-S-S-) | Reversible under reducing conditions. | nih.govresearchgate.net |

| Lactam Bridging | Amide bond formation (e.g., Asp/Lys side chains). | Amide (-CO-NH-) | Stable, mimics peptide backbone. | nih.gov |

| Thioether Bridging via Allyl Group | Palladium-catalyzed intramolecular C-S coupling. | Thioether (-S-CH₂-) | Highly stable, precise control over ring size. | nih.gov |

| Triazole Bridging (Click Chemistry) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Triazole | Bioorthogonal, stable linkage. | nih.gov |

Computational and Theoretical Investigations of D Cysteine Derivatives

Molecular Modeling and Dynamics Simulations of Modified Amino acids

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the structural and dynamic properties of peptides containing modified amino acids. mdpi.comspringernature.com These techniques simulate the physical movements of atoms and molecules over time, offering insights into conformational stability, flexibility, and interactions with the surrounding environment. nih.gov For a novel residue like S-allyloxy-amidomethyl-D-cysteine, these simulations are crucial for understanding how the unique side chain influences peptide structure and function.

The conformational behavior of an amino acid side chain is defined by its dihedral angles (χ), which dictate its spatial orientation. Standard amino acid side chains exhibit preferred staggered rotamer conformations (gauche(+), trans, gauche(-)) to minimize steric hindrance. stanford.edu The S-allyloxy-amidomethyl-D-cysteine side chain (–S–CH₂–NH–C(O)–O–CH₂–CH=CH₂) introduces several additional rotatable bonds beyond the Cα-Cβ bond (χ1), leading to a more complex conformational landscape.

Molecular mechanics calculations can be employed to map the potential energy surface of the side chain by systematically rotating each dihedral angle. This analysis helps identify low-energy, stable conformations. The primary dihedral angles determining the side chain's shape are:

χ1 : Rotation around the Cα–Cβ bond.

χ2 : Rotation around the Cβ–S bond.

χ3 : Rotation around the S–CH₂ bond.

χ4 : Rotation around the CH₂–NH bond.

χ5 : Rotation around the O–CH₂ bond.

The flexibility of this side chain is significantly greater than that of a natural cysteine. MD simulations of a model peptide (e.g., Ac-Ala-Cys(Aam-Alloc)-Ala-NHMe) in an aqueous environment can reveal the dynamic range of motion and the probabilities of occupying different conformational states. Such simulations suggest that while the χ1 and χ2 angles may adhere to the typical staggered preferences, the distal parts of the side chain will exhibit considerable flexibility. mdpi.com This flexibility can be entropically favorable but may also present challenges in pre-organizing a peptide for specific receptor binding. researchgate.net

| Dihedral Angle | Bond | Expected Stable Conformations (degrees) | Notes |

|---|---|---|---|

| χ1 | N–Cα–Cβ–S | ~60 (g+), 180 (t), ~-60 (g-) | Influenced by backbone conformation. |